4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine
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Description
The compound 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine is a chemical entity that appears to be designed for biological activity, given the context of the related compounds discussed in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related structures that are being investigated for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of related compounds, such as those mentioned in the first paper, involves the incorporation of lipophilic side chains into the (1H-pyridin-4-ylidene)amine scaffold. These compounds are synthesized as potential isosteres for clopidol in the development of antimalarials. The synthesis likely involves multi-step organic reactions, including the formation of imine linkages and the attachment of lipophilic chains at the nitrogen atom of the imine .
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in the second paper, has been elucidated using single crystal X-ray diffraction studies. The structure of N-(pyridin-3-yl)-succinamic acid shows a bent side chain at the carbon atom adjacent to the carbonyl carbon of the amide fragment. This suggests that the molecular structure of 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine would also exhibit specific geometric features that could influence its biological activity .
Chemical Reactions Analysis
The chemical reactions involving compounds like 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine would likely include interactions with biological targets. For instance, the (1H-pyridin-4-ylidene)amines are suggested to bind to the ubiquinol oxidation Q(o) site of cytochrome bc(1), which is a key enzyme in the mitochondrial electron transport chain. This interaction is crucial for their antimalarial activity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine are not directly provided, the properties of structurally similar compounds can offer insights. For example, the presence of hydrogen bonding in the crystal structure of N-(pyridin-3-yl)-succinamic acid indicates that the compound is likely to have solid-state stability and could form supramolecular structures through intermolecular interactions. These properties are important for the bioavailability and efficacy of the compound .
Scientific Research Applications
Anticancer Activity
A study focused on the synthesis of derivatives related to the query compound and evaluated their potential as anticancer agents. Through microwave-assisted synthesis, a variety of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were obtained and tested against different cancer cell lines. Some of these compounds showed promising anticancer activity against breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).
Catalytic Applications
Research on palladacycles derived from bi- and tridentate ligands with an indole core, including compounds structurally related to the query, highlighted their effectiveness as catalysts in various chemical reactions. These complexes were used in Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the versatility of indole-derived ligands in catalytic processes (Singh et al., 2017).
Antimicrobial Activities
Investigations into novel indole derivatives, including some with structures related to 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine, have shown significant antimicrobial activities. These studies synthesized a range of compounds and tested them against various microbial strains, demonstrating the potential of indole-based compounds in antimicrobial applications (Anekal & Biradar, 2012).
Metal Ion Transport
A series of cationic surfactants with a powerful chelating subunit, structurally similar to the query compound, were prepared and tested for their ability to facilitate the transport of metal ions such as Cu2+, Ni2+, Co2+, and Pd2+ through a bulk liquid membrane. The study highlighted the influence of the compound's structure and lipophilicity on the efficiency and selectivity of metal ion transport (Svobodová et al., 2005).
Electrochromic Devices
Research on conducting copolymers involving compounds similar to the query showed the fabrication of multicolored electrochromic devices. By synthesizing and characterizing copolymers, researchers were able to construct devices that displayed a wide range of colors, indicating the potential of these materials in developing advanced electrochromic applications (Yagmur et al., 2013).
properties
IUPAC Name |
4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c18-10-4-3-8-15-14-7-1-2-9-16(14)20-17(15)13-6-5-11-19-12-13/h1-2,5-7,9,11-12,20H,3-4,8,10,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDJYXLTFIMZCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407688 |
Source
|
Record name | 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
CAS RN |
556777-74-3 |
Source
|
Record name | 2-(3-Pyridinyl)-1H-indole-3-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556777-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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